molecular formula C10H18Cl2N4O B2949537 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide dihydrochloride CAS No. 2193067-20-6

1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide dihydrochloride

Cat. No.: B2949537
CAS No.: 2193067-20-6
M. Wt: 281.18
InChI Key: VBFLLEGSFWYJQR-UHFFFAOYSA-N
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Description

1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a pyrazole ring, a piperidine group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide dihydrochloride typically involves multiple steps One common synthetic route starts with the reaction of piperidine with ethyl acetoacetate to form an intermediate compound This intermediate is then reacted with hydrazine to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Types of Reactions:

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions may involve the replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

  • Substitution reactions may require various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed:

  • Oxidation reactions can produce various oxidized derivatives of the compound.

  • Reduction reactions can yield reduced forms of the compound.

  • Substitution reactions can result in a range of substituted derivatives.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Medicine: The compound could be explored for its therapeutic potential, possibly as a drug candidate for various diseases.

  • Industry: It may find use in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide dihydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Pyrazole derivatives

  • Carboxamide derivatives

Uniqueness: 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide dihydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

1-methyl-N-piperidin-4-ylpyrazole-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.2ClH/c1-14-7-8(6-12-14)10(15)13-9-2-4-11-5-3-9;;/h6-7,9,11H,2-5H2,1H3,(H,13,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFLLEGSFWYJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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